molecular formula C13H19BrN2O4S B513287 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-57-1

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B513287
CAS RN: 941256-57-1
M. Wt: 379.27g/mol
InChI Key: RHWLUQDOVQRKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties. The presence of the piperazine ring in this compound suggests potential for use in developing new antibacterial agents. Research indicates that derivatives of piperazine can exhibit promising antibacterial activity .

Antifungal Applications

Some derivatives of piperazine have shown moderate antifungal activity against strains such as Candida albicans and Candida galibrata. This suggests that our compound may also be explored for its efficacy against fungal infections .

Psychoactive Substance Research

Piperazine derivatives are sometimes used illegally as psychoactive substances. The compound could be used in research to understand the pharmacological effects of such substances and to develop antidotes or treatments for misuse .

Neurodegenerative Disease Treatment

Compounds containing piperazine have been investigated for their potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of research efforts aimed at discovering new treatments for these conditions .

Pharmacokinetic Modulation

Piperazine is often used to positively modulate the pharmacokinetic properties of drug substances. This compound could be valuable in research focused on improving the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals .

properties

IUPAC Name

2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWLUQDOVQRKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

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